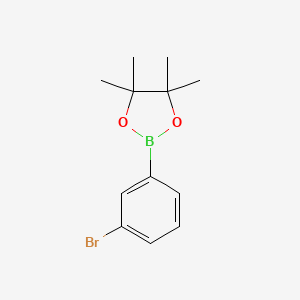

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCWGLQDAMYXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433892 | |

| Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594823-67-3 | |

| Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

An In-depth Technical Guide to 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS Number: 594823-67-3

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound crucial for advancements in organic synthesis and medicinal chemistry. It serves as a key building block in the formation of carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of key processes.

Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its pinacol ester group provides improved stability and handling compared to the corresponding boronic acid. The quantitative properties and specifications are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 594823-67-3 | [1][2] |

| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][3] |

| Molecular Weight | 282.97 g/mol | [1][3] |

| Purity | ≥ 98% (GC) | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester | [1] |

| PubChem CID | 9993953 | [1][3] |

Synthesis and Experimental Protocols

The synthesis of arylboronic acid pinacol esters like this compound is most commonly achieved through the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation) or by the esterification of the corresponding boronic acid.

Synthesis via Esterification of 3-Bromophenylboronic Acid

This protocol is a general method adapted from the synthesis of a similar compound.[4] It involves the direct condensation of the corresponding boronic acid with pinacol.

Materials:

-

3-Bromophenylboronic acid

-

Pinacol (1.0 - 1.1 equivalents)

-

Acetonitrile or another suitable aprotic solvent (e.g., Dichloromethane)

-

Magnesium Sulfate (for drying, if necessary)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3-bromophenylboronic acid (1 equivalent) in acetonitrile.

-

Add pinacol (1.02 equivalents) to the suspension at room temperature.

-

Stir the mixture. The reaction is typically complete when a clear solution is formed (usually 1-2 hours).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude product, this compound, which is often of sufficient purity ( >98%) for subsequent use.[4] If necessary, further purification can be achieved by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[1][5] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals and advanced materials.[1][5]

The reaction couples the organoboron species (this compound) with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general workflow for coupling this compound with an aryl halide.

Materials:

-

This compound (1.1 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Schlenk flask or pressure tube

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or pressure tube, add the aryl halide (1.0 eq), this compound (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-100 °C).[6][7]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

Organoboron compounds, particularly boronic acids and their esters, are privileged structures in medicinal chemistry.[8] The unique electronic properties of the boron atom allow it to act as a Lewis acid, enabling interactions with biological targets.[8]

This compound is a valuable building block in drug discovery for several reasons:

-

Scaffold Synthesis: It facilitates the efficient synthesis of complex biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1]

-

SAR Studies: The bromine atom provides a reactive handle for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The pinacolboronate group can be used to mask a more reactive boronic acid during synthesis, and its presence can influence the pharmacokinetic properties of a final compound.

Boron-containing drugs like Bortezomib (for multiple myeloma) and Tavaborole (an antifungal) highlight the therapeutic potential of this class of compounds.[9] Reagents such as this compound are instrumental in exploring new chemical space for novel therapeutics.

Safety and Handling

Hazard Identification: According to GHS classification, this compound may be associated with the following hazards:

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

Storage and Handling:

-

Storage: Store at room temperature or under refrigerated conditions (2-8 °C) as recommended by the supplier.[1] Keep the container tightly closed in a dry and well-ventilated place.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its stability, reactivity, and utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings, particularly those focused on the synthesis of novel pharmaceuticals and advanced materials. Proper handling and adherence to established protocols are essential for its safe and effective use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 594823-67-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Bromophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-bromophenylboronic acid pinacol ester, a vital reagent in modern synthetic chemistry. This document is intended to be a resource for researchers and professionals in drug development and related scientific fields, offering structured data, detailed experimental protocols for property determination, and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Properties

3-Bromophenylboronic acid pinacol ester is an organoboron compound extensively utilized in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.

Data Presentation: Physical Property Summary

The table below summarizes the key physical and chemical properties of 3-bromophenylboronic acid pinacol ester.

| Property | Value | Reference(s) |

| Chemical Name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| CAS Number | 594823-67-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆BBrO₂ | [2] |

| Molecular Weight | 282.97 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Generally soluble in organic solvents such as chloroform, acetone, and ethers. | [5] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed, standard methodologies for the key experiments relevant to a solid organic compound like 3-bromophenylboronic acid pinacol ester.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of 3-bromophenylboronic acid pinacol ester using a mortar and pestle.

-

Capillary Loading: Pack the fine powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the block to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The recorded range is the melting point. A pure compound will typically have a sharp melting range of 1-2°C.

Solubility Testing

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene)

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of 3-bromophenylboronic acid pinacol ester to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture by flicking the test tube or using a vortex mixer for approximately 30-60 seconds.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the solubility for each solvent tested. For quantitative analysis, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the dissolved solid is measured. Phenylboronic acid pinacol esters generally exhibit good solubility in many common organic solvents.[5]

Application in Suzuki-Miyaura Coupling

3-Bromophenylboronic acid pinacol ester is a cornerstone reagent for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the logical workflow of a typical Suzuki-Miyaura coupling reaction involving 3-bromophenylboronic acid pinacol ester.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to C12H16BBrO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C12H16BBrO2, focusing on the prominent isomer 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details its molecular properties, structure, synthesis, and key applications in organic chemistry, particularly in the realm of cross-coupling reactions.

Molecular Structure and Properties

The chemical formula C12H16BBrO2 most commonly refers to this compound. This compound is a member of the boronic ester family, which are widely utilized as building blocks in organic synthesis. The structure consists of a bromophenyl group attached to a pinacol boronic ester.

Synonyms: 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H16BBrO2 | [1][2] |

| Molecular Weight | 282.97 g/mol | [1][2] |

| Monoisotopic Mass | 282.04267 Da | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 594823-67-3 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below.

This protocol is adapted from a standard procedure for the synthesis of similar arylboronic esters.

Materials:

-

3-Bromophenylboronic acid

-

Pinacol

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 3-bromophenylboronic acid in anhydrous acetonitrile.

-

Begin stirring the suspension at room temperature.

-

To the stirring suspension, add pinacol (1.05 equivalents).

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when a clear solution is obtained.

-

Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, will be a solid. Further purification can be achieved by recrystallization if necessary.

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A general protocol is outlined below.

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

-

Base (e.g., K2CO3, CsF)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0 equivalents).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Potential Biological Significance and Applications

While this compound is primarily a synthetic intermediate, the "3-bromophenyl" moiety is found in various biologically active molecules. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4][5] Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[3]

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the potential point of intervention by an inhibitor.

This highlights the potential for using this compound as a scaffold in the synthesis of novel therapeutic agents for further investigation in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

This compound, also known as 3-bromophenylboronic acid pinacol ester, is a versatile organoboron compound. Its utility stems from its role as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bromine atom and the boronic ester moiety on the same aromatic ring allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool for the synthesis of polysubstituted aromatic compounds.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the Miyaura borylation reaction .[1] Alternative approaches, such as Grignard reagent-based methods and lithiation-borylation , offer different pathways to this important intermediate.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1] This method is favored for its high functional group tolerance and generally good yields.[2]

Reaction Scheme:

Caption: General scheme of the Miyaura borylation for the synthesis of this compound.

Catalytic Cycle:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Grignard Reaction

This method involves the formation of a Grignard reagent from 1,3-dibromobenzene, which then reacts with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin), to form the desired product. This approach is a classic method for forming carbon-boron bonds but can be sensitive to functional groups that are incompatible with the highly reactive Grignard reagent.[3]

Reaction Workflow:

Caption: Workflow for the synthesis via a Grignard reaction.

Lithiation-Borylation

Similar to the Grignard approach, this method involves the formation of an organolithium species by direct lithiation or lithium-halogen exchange, followed by quenching with a boron electrophile. This method is also highly reactive and may lack functional group tolerance.

Experimental Protocols

Miyaura Borylation of 1,3-Dibromobenzene

This protocol is adapted from a literature procedure for the synthesis of the target molecule.[4]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 1.00 g | 4.24 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.18 g | 4.66 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 0.124 g | 0.17 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.25 g | 12.72 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.00 g, 4.24 mmol), bis(pinacolato)diboron (1.18 g, 4.66 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.124 g, 0.17 mmol), and potassium acetate (1.25 g, 12.72 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 53% | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 46 - 50 °C | [5] |

Characterization Data

The structure of this compound can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons in the range of δ 7.2-7.8 ppm and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group at approximately δ 1.3 ppm. For the analogous 4-bromo isomer, the aromatic protons appear as doublets at δ 7.66 and 7.50 ppm, and the pinacol protons as a singlet at δ 1.34 ppm.[6]

-

¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons, with the carbon attached to boron appearing at a characteristic downfield shift. The methyl carbons of the pinacol group are expected around δ 25 ppm, and the quaternary carbons of the pinacol group around δ 84 ppm.

Mass Spectrometry (MS):

-

Molecular Formula: C₁₂H₁₆BBrO₂[7]

-

Molecular Weight: 282.97 g/mol [7]

-

High-resolution mass spectrometry should confirm the exact mass of the molecule.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. Below is a summary of the hazards associated with the key reagents.

| Reagent | Hazards | Precautionary Measures |

| Bis(pinacolato)diboron | May cause skin, eye, and respiratory irritation. | Wear protective gloves, eye protection, and use in a well-ventilated area.[8] |

| Pd(dppf)Cl₂ | Skin and eye irritant. | Avoid inhalation of dust. Wear protective gloves and eye protection. |

| Potassium Acetate | Generally considered low hazard. | Handle with standard laboratory safety practices. |

| 1,3-Dibromobenzene | Harmful if swallowed or inhaled. Causes skin and eye irritation. | Use in a fume hood and wear appropriate personal protective equipment. |

| DMF | Harmful if inhaled or absorbed through the skin. Suspected of causing cancer. | Use in a fume hood with appropriate gloves and eye protection. |

Conclusion

The synthesis of this compound is most reliably achieved through the Miyaura borylation of 1,3-dibromobenzene. This method offers good yields and tolerates a wide range of functional groups. Alternative methods, such as those based on Grignard reagents, provide other synthetic routes but may be less compatible with sensitive substrates. The characterization of the final product is readily accomplished using standard spectroscopic techniques. Adherence to proper safety protocols is essential when handling the reagents involved in these syntheses. This versatile building block will continue to be a valuable tool for chemists in the development of novel pharmaceuticals and advanced materials.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandf.figshare.com [tandf.figshare.com]

Technical Guide: Physicochemical Properties and Solubility of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a vital organoboron compound in modern organic synthesis.[1] It serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[1][2] The pinacol ester group enhances the stability and ease of handling compared to the corresponding boronic acid, while the bromophenyl moiety provides a reactive site for constructing biaryl structures, which are common motifs in drug candidates.[3]

This guide provides a summary of the available physicochemical properties and a generalized protocol for determining the solubility of this compound, addressing the current lack of specific quantitative solubility data in publicly accessible literature.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][4] |

| Molecular Weight | 282.97 g/mol | [1][4] |

| CAS Number | 594823-67-3 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 3-Bromophenylboronic acid pinacol ester, 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | [1] |

Solubility Data

Boronic acid pinacol esters are known to exhibit improved solubility in organic solvents compared to their parent boronic acids.[5][6] This increased solubility is attributed to the bulky, lipophilic pinacol group, which reduces the polarity and intermolecular interactions that are more prevalent in boronic acids (which can form trimeric, less soluble boroxines). While boronic acids often show high solubility in polar aprotic solvents like acetone and 3-pentanone, their pinacol esters tend to be soluble across a broader range of common organic solvents, including ethers and hydrocarbons, though differences between specific solvents are generally small.[5][6]

For analytical purposes, such as HPLC, challenges can arise from the hydrolysis of the pinacol ester back to the less soluble boronic acid, especially in the presence of water.[7][8] Therefore, aprotic and non-aqueous solvents are often preferred for sample preparation to maintain the integrity of the compound.[7]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized but detailed protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, known as the shake-flask method, is considered a reliable approach for measuring equilibrium solubility.[2]

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Tetrahydrofuran, Toluene, Dichloromethane, Acetone, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. An excess is critical to ensure that a saturated solution is formed and solid remains present at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturate with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards using HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for solubility determination via the shake-flask method.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an aryl halide-containing boronic ester, making it a versatile reagent. It can act as either the organoboron nucleophile (after conversion) or, more commonly, as the electrophilic partner in Suzuki-Miyaura reactions for the synthesis of biaryls.[4][5] The general workflow for its use as an electrophile is outlined below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromophenylboronic acid pinacol ester. The information enclosed is intended to support research and development activities by offering comprehensive spectral data, experimental protocols, and a structural visualization to aid in the characterization of this important chemical intermediate.

Spectroscopic Data

The 1H NMR spectrum of 3-Bromophenylboronic acid pinacol ester exhibits characteristic signals corresponding to the aromatic protons of the 3-bromophenyl group and the methyl protons of the pinacol ester moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: Summary of 1H NMR Spectral Data for 3-Bromophenylboronic Acid Pinacol Ester

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2' | ~7.90 | t (triplet) | 1H | ~1.5 |

| H-6' | ~7.65 | ddd (doublet of doublet of doublets) | 1H | ~7.8, 1.5, 1.2 |

| H-4' | ~7.50 | ddd (doublet of doublet of doublets) | 1H | ~7.8, 1.8, 1.2 |

| H-5' | ~7.25 | t (triplet) | 1H | ~7.8 |

| Pinacol CH3 | 1.35 | s (singlet) | 12H | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on the analysis of analogous compounds, such as 3-nitrophenylboronic acid pinacol ester, which shows a similar substitution pattern.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 3-Bromophenylboronic acid pinacol ester and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of 3-Bromophenylboronic Acid Pinacol Ester

This procedure is a general method for the esterification of a phenylboronic acid with pinacol.

Materials:

-

3-Bromophenylboronic acid

-

Pinacol

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Drying agent (e.g., anhydrous Magnesium Sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-Bromophenylboronic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add pinacol (1.1 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, add a drying agent like anhydrous magnesium sulfate to remove any water formed during the reaction.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Bromophenylboronic acid pinacol ester.

-

The product can be further purified by recrystallization or column chromatography if necessary.

1H NMR Spectrum Acquisition

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl3)

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm)

-

Temperature: Room temperature

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 3-Bromophenylboronic acid pinacol ester in about 0.6 mL of CDCl3 in a clean NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to obtain a high-resolution signal.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants of the peaks.

Structural Visualization

The following diagram illustrates the molecular structure of 3-Bromophenylboronic acid pinacol ester with the proton assignments corresponding to the data in Table 1.

Reactivity of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide on the

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a versatile organoboron compound with the chemical formula C₁₂H₁₆BBrO₂.[1][2] It serves as a crucial building block in modern organic synthesis, particularly valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds.[1] The compound features a stable pinacol boronate ester group, which offers advantages over free boronic acids in terms of stability, handling, and purification. The presence of a bromine atom on the phenyl ring provides a reactive site for a wide array of cross-coupling reactions, making this reagent indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This guide details the core reactivity of this compound, focusing on its participation in palladium-catalyzed cross-coupling reactions.

Compound Properties:

| Property | Value |

|---|---|

| CAS Number | 594823-67-3[1][3] |

| Molecular Formula | C₁₂H₁₆BBrO₂[1][2] |

| Molecular Weight | 282.97 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 46 - 50 °C[1][3] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The boronate ester group is relatively inert until activated in the catalytic cycle, while the C-Br bond serves as an electrophilic site for other coupling partners. This dual reactivity allows it to be used in a variety of powerful bond-forming transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron compound and an organohalide.[4] In this context, this compound acts as the organoboron partner, coupling with various aryl, vinyl, or alkyl halides and triflates.

Reaction Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X).

-

Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate.[5]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |

| 2 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 80 | 12 | 92 |

| 3 | Vinyl triflate | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF | 65 | 6 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 75 |

Note: Data is representative for aryl boronic esters and may vary for the specific title compound.

Experimental Protocol: Suzuki-Miyaura Coupling A general procedure for the coupling of this compound with an aryl halide is as follows:

-

To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[7]

-

The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).[7]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand (e.g., SPhos, 2-10 mol%).[7]

-

Add an anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[7]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[6][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] In this case, the C-Br bond of this compound serves as the electrophilic site to couple with a primary or secondary amine. This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[10]

Reaction Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base (like NaOt-Bu) to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 20 | 90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 12 | 89 |

| 4 | Piperidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 70 | 8 | 93 |

Note: Data is representative for aryl bromides and may vary for the specific title compound.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried, argon-flushed flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

Seal the flask with a septum, then add the amine (1.2 equiv.) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the mixture in an oil bath to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the aminated boronate ester product.

Other Notable Reactions

While Suzuki and Buchwald-Hartwig reactions are primary applications, the dual reactivity of this compound allows for participation in other cross-coupling reactions. The C-Br bond can undergo Heck, Sonogashira, and Stille couplings.

-

Heck Reaction: The palladium-catalyzed reaction of the C-Br bond with an alkene to form a substituted alkene.[12][13] This reaction typically uses a palladium catalyst like Pd(OAc)₂ and a base such as triethylamine.[12]

-

Sonogashira Coupling: The coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne.[14][15]

-

Stille Coupling: The palladium-catalyzed coupling of the C-Br bond with an organostannane (organotin) compound.[16][17] While effective, the toxicity of tin reagents has reduced its use compared to the Suzuki coupling.[17][18]

Caption: General experimental workflow for cross-coupling reactions.

Synthesis

This compound is typically synthesized from the corresponding boronic acid. A common laboratory-scale synthesis involves the esterification of 3-bromophenylboronic acid with pinacol.

Experimental Protocol: Synthesis A suspension of 3-bromophenylboronic acid (1.0 equiv.) is stirred in a suitable solvent such as acetonitrile or diethyl ether at room temperature.[19] Pinacol (1.0-1.1 equiv.) is added, and stirring is continued until a clear solution is obtained (typically 1-2 hours).[19] The solvent is then removed under vacuum to yield the crude this compound, which can be used directly or purified further by recrystallization or chromatography.[19]

Applications in Drug Development and Materials Science

The synthetic versatility of this reagent makes it highly valuable in drug discovery and development.[1] It enables the efficient construction of complex molecular scaffolds found in many biologically active compounds. By facilitating the modular assembly of different fragments via cross-coupling, it accelerates the synthesis of compound libraries for high-throughput screening. In materials science, it is used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure is essential for tuning electronic and optical properties.[1]

Conclusion

This compound is a powerful and versatile reagent in modern organic chemistry. Its primary reactivity is centered on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The stability of the pinacol boronate ester combined with the reactivity of the aryl bromide moiety provides chemists with a reliable tool for constructing complex molecules, significantly impacting the fields of pharmaceutical development and materials science. Understanding the mechanisms, scope, and experimental protocols associated with its reactions is fundamental for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 594823-67-3 | TCI AMERICA [tcichemicals.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. jk-sci.com [jk-sci.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 3-Bromophenylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Bromophenylboronic acid pinacol ester. Boronic acid derivatives are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions. Ensuring their integrity through proper storage and handling is paramount for reproducible and successful outcomes in research and drug development. This document outlines the key factors influencing the stability of 3-Bromophenylboronic acid pinacol ester, potential degradation pathways, and methodologies for its assessment.

Physicochemical Properties and General Stability

3-Bromophenylboronic acid pinacol ester is a white to off-white crystalline powder.[1] The pinacol group generally enhances the stability of the boronic acid, rendering it more resistant to degradation under standard laboratory conditions compared to its free boronic acid counterpart.[2] However, the ester is susceptible to certain environmental factors, primarily moisture.

Table 1: Physicochemical Properties of 3-Bromophenylboronic acid pinacol ester

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][3][4][5] |

| Molecular Weight | ~282.97 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 46-50 °C | [1] |

Recommended Storage and Handling Conditions

To maintain the quality and integrity of 3-Bromophenylboronic acid pinacol ester, the following storage and handling conditions are recommended:

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[1] | Prevents potential thermal degradation and minimizes moisture condensation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes contact with atmospheric moisture, thereby preventing hydrolysis. |

| Container | Keep container tightly closed.[6][7][8] | Prevents ingress of moisture and air. |

| Light | Store in a light-resistant container. | Although specific photostability data is limited, protection from light is a general good practice for chemical reagents. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] | These substances can promote degradation of the molecule. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][6][9] | Ensures user safety and prevents contamination of the reagent. |

Potential Degradation Pathways

The primary degradation pathway for 3-Bromophenylboronic acid pinacol ester is hydrolysis. Other potential degradation routes include thermal decomposition and photodecomposition.

Hydrolytic Degradation

The presence of moisture can lead to the hydrolysis of the boronic ester bond, yielding 3-bromophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This is a reversible reaction, but under conditions where water is abundant, the equilibrium can shift towards the hydrolysis products.

References

- 1. fishersci.fr [fishersci.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on the Safety and Hazards of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 594823-67-3). The information is compiled from safety data sheets (SDS) and chemical databases to assist in risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

It is important to note that GHS classifications for this compound are not fully harmonized, with different suppliers reporting slight variations in hazard statements. The following table summarizes the reported GHS classifications.

| Hazard Class | GHS Category | Hazard Statement | Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | H312 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | H332 |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | May cause respiratory irritation | H335 |

The GHS hazard communication for this chemical is visually summarized in the following diagram.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₆BBrO₂ | --INVALID-LINK-- |

| Molecular Weight | 282.97 g/mol | --INVALID-LINK-- |

| Melting Point | 46 - 50 °C | --INVALID-LINK-- |

| Stability | Stable under recommended storage conditions. | --INVALID-LINK-- |

Toxicological Information

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical. The following diagram outlines the recommended first aid and emergency response procedures.

Experimental Protocols

Specific experimental protocols for the determination of the safety and hazards of this compound are not publicly available. The GHS classifications provided by suppliers are typically based on a combination of existing data for analogous compounds, computational toxicology models (e.g., QSAR), and in some cases, in-house studies that are not disclosed in the safety data sheets. Researchers are advised to conduct their own risk assessments based on the available information and intended use of the compound.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The information provided is based on publicly available data and may not be exhaustive.

References

The Advent and Evolution of Aryl Boronic Esters: A Technical Guide for Synthesis

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of aryl boronic esters represent a cornerstone in modern organic synthesis, profoundly impacting the landscape of drug discovery and materials science. Their versatility as stable, readily handled intermediates for the construction of complex carbon-carbon and carbon-heteroatom bonds has made them indispensable tools for chemists. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and practical applications of aryl boronic esters, with a focus on the quantitative and procedural details essential for laboratory research and development.

A Journey Through Time: The History of Aryl Boronic Esters

The story of aryl boronic esters is one of gradual discovery and explosive application, driven by the relentless pursuit of more efficient and selective chemical transformations.

The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid.[1] However, the full potential of organoboron compounds in synthesis remained largely untapped for nearly a century. The field began to gain significant momentum in the mid-20th century, with Herbert C. Brown's pioneering work on hydroboration in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. While not directly focused on aryl boronic acids, his work laid the fundamental groundwork for understanding the reactivity of organoboranes.

A pivotal moment for aryl boronic esters arrived in 1979 when Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[2]

Following this groundbreaking discovery, the demand for efficient methods to synthesize a wide variety of aryl boronic acids and their corresponding esters surged. This led to the development of several key synthetic strategies that are now commonplace in synthetic organic laboratories.

Core Synthetic Methodologies

The synthesis of aryl boronic esters has evolved from classical organometallic techniques to sophisticated transition-metal-catalyzed reactions, offering chemists a diverse toolbox to access these valuable reagents.

Electrophilic Trapping of Arylmetal Intermediates

One of the earliest and most straightforward methods for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester.[3][4] This approach relies on the nucleophilicity of the arylmetal to attack the electrophilic boron center of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.

Logical Relationship of Electrophilic Trapping:

Caption: Workflow for aryl boronic acid synthesis via electrophilic trapping.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl (aq) until the aqueous layer is acidic. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude phenylboronic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)

In 1995, Miyaura and coworkers developed a palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂), providing a highly efficient and functional-group-tolerant route to aryl boronic esters.[3] This method has become one of the most widely used for the synthesis of these compounds due to its mild reaction conditions and broad substrate scope.

Catalytic Cycle of Miyaura Borylation:

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of 4-Bromotoluene

-

Reaction Setup: In a glovebox, combine 4-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [Pd(dppf)Cl₂] (0.03 eq) in a Schlenk flask.

-

Solvent Addition and Reaction: Add anhydrous 1,4-dioxane to the flask. Seal the flask and remove it from the glovebox. Heat the reaction mixture at 80 °C for 12 hours with stirring.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-methylphenylboronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation of Arenes

A more recent and atom-economical approach to aryl boronic esters is the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[4] This method avoids the need for pre-functionalized aryl halides or the generation of sensitive organometallic intermediates, making it a powerful tool for late-stage functionalization.

General Scheme of Iridium-Catalyzed C-H Borylation:

Caption: Overview of the Ir-catalyzed C-H borylation of arenes.

Experimental Protocol: Iridium-Catalyzed Borylation of Benzene

-

Catalyst Preparation: In a glovebox, dissolve [Ir(cod)(OMe)]₂ (0.01 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Setup: In a separate flask, add bis(pinacolato)diboron (1.0 eq) and benzene (as the limiting reagent, 1.0 eq).

-

Reaction: Add the catalyst solution to the arene/boron reagent mixture. Seal the vessel and heat at 80 °C for 16 hours.

-

Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the phenylboronic acid pinacol ester.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as substrate scope, functional group tolerance, and desired yield. The following tables provide a comparative overview of yields for different synthetic approaches.

Table 1: Comparison of Yields for the Synthesis of Phenylboronic Acid Pinacol Ester

| Method | Aryl Precursor | Borylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Grignard Reaction | Bromobenzene | Triisopropyl borate | Mg | Diethyl ether | -78 to RT | ~70-85 |

| Miyaura Borylation | Iodobenzene | B₂pin₂ | Pd(OAc)₂/SPhos | Toluene | 100 | 95 |

| Miyaura Borylation | Bromobenzene | B₂pin₂ | Pd(dppf)Cl₂ | Dioxane | 80 | 88 |

| Miyaura Borylation | Chlorobenzene | B₂pin₂ | Pd₂(dba)₃/XPhos | t-BuOH | 100 | 82 |

| C-H Borylation | Benzene | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | THF | 80 | 91 |

Table 2: Effect of Ligand on the Yield of Miyaura Borylation of 4-Chlorotoluene

| Ligand | Yield (%) |

| PPh₃ | 25 |

| P(Cy)₃ | 68 |

| SPhos | 85 |

| XPhos | 92 |

| RuPhos | 89 |

Yields are representative and can vary based on specific reaction conditions and substrate.

Applications in Drug Discovery and Development

The impact of aryl boronic esters on drug discovery is immense. The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for the synthesis of new drug candidates.[5] The ability to readily synthesize a vast array of functionalized biaryl compounds has accelerated the exploration of chemical space and the optimization of lead compounds.

For instance, the synthesis of the multi-billion dollar drug Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, utilizes a key Suzuki-Miyaura coupling step to construct the biphenyl scaffold.[5] Furthermore, the development of boronic acid-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlights the direct integration of the boronic acid moiety into pharmacologically active molecules.

Conclusion

The journey of aryl boronic esters from a laboratory curiosity to a cornerstone of modern synthesis is a testament to the power of fundamental research and the continuous drive for innovation in chemistry. The development of robust and versatile synthetic methods has empowered chemists in academia and industry to construct complex molecules with unprecedented efficiency. As research continues to push the boundaries of catalysis and reaction design, the role of aryl boronic esters in shaping the future of medicine and materials science is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent in Suzuki-Miyaura cross-coupling reactions. This versatile organoboron compound is instrumental in the synthesis of unsymmetrical biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction is highly valued in organic synthesis due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3]

Application in Biaryl Synthesis

This compound serves as a stable and efficient coupling partner in the synthesis of various biaryl derivatives. The pinacol ester group offers improved stability compared to the corresponding boronic acid, making it suitable for a broad range of reaction conditions.

Data Presentation: Reaction Parameters and Expected Yields

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, base, and solvent system. The following table summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids, based on established literature for similar substrates.

| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O (4:1:1) | 85-100 | 4-12 | 85 - 95 |

| Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 6-16 | 80 - 92 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | 75 - 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 90-110 | 6-18 | 70 - 85 |

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/1,4-Dioxane/Water (4:1:1 mixture, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed toluene/1,4-dioxane/water solvent mixture. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Extraction: Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-methoxyphenyl)-1,1'-biphenyl.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction